methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Compounds with the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities . The chlorophenyl group is a common substituent in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and IR spectroscopies were used to characterize the intermediates and the product in the synthesis of ketamine .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point, relative density, and solubility in water of a compound can be determined experimentally .Scientific Research Applications
Corrosion Inhibition
Corrosion Inhibition Efficiency : A study by Lagrenée et al. (2002) demonstrated the effectiveness of a triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, in inhibiting corrosion of mild steel in acidic media. This compound showed high inhibition efficiencies, suggesting potential applications of similar triazole derivatives in protecting metals from corrosion (Lagrenée et al., 2002).
Material Science
Metal-Organic Frameworks (MOFs) : Chen et al. (2015) developed a bifunctional organic linker incorporating carboxylate and triazole groups for constructing a dynamic metal-organic framework. This framework exhibits selective sorption of CO2 over N2 and CH4, indicating its potential application in gas separation and storage (Chen et al., 2015).
Synthetic Chemistry
Synthesis of Heterocycles : The synthesis of spirocyclopropane anellated heterocycles by Meijere et al. (1989) involved reactions with methyl 2-chloro-2-cyclopropylidenacetate, showcasing the utility of triazole and related compounds in constructing complex chemical structures (Meijere et al., 1989).
Catalysis : A study by Hu et al. (2019) discussed the development of a methyl 1H-1,2,3-triazole-4-carboxylate gold(I) complex for catalyzing allene synthesis and alkyne hydration. This illustrates the role of triazole derivatives in enhancing the efficiency of catalytic processes (Hu et al., 2019).
Computational Chemistry
Molecular Structure Analysis : Wang et al. (2014) conducted a computational study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate to explore its structural, molecular orbitals, and UV-vis spectra. This research highlights the importance of computational methods in understanding the properties of triazole derivatives and guiding their applications in various fields (Wang et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)10-13-7-15(14-10)6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQQHJTTGNFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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